molecular formula C13H20O2 B7937720 2-(4-Ethoxyphenyl)-2-pentanol

2-(4-Ethoxyphenyl)-2-pentanol

Cat. No.: B7937720
M. Wt: 208.30 g/mol
InChI Key: XBHUUOJNNMHVCF-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-2-pentanol is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-2-pentanol typically involves the reaction of 4-ethoxybenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction proceeds through the formation of an intermediate alcohol, which is then purified to obtain the final product. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-2-pentanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 2-(4-ethoxyphenyl)-2-pentanone.

    Reduction: Formation of 2-(4-ethoxyphenyl)-2-pentane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Ethoxyphenyl)-2-pentanol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-2-pentanol depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-2-pentanol: Similar structure but with a methoxy group instead of an ethoxy group.

    2-(4-Propoxyphenyl)-2-pentanol: Similar structure but with a propoxy group instead of an ethoxy group.

Uniqueness

2-(4-Ethoxyphenyl)-2-pentanol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to its analogs. The specific properties and applications of this compound may differ from those of similar compounds, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

2-(4-ethoxyphenyl)pentan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-4-10-13(3,14)11-6-8-12(9-7-11)15-5-2/h6-9,14H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHUUOJNNMHVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=CC=C(C=C1)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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